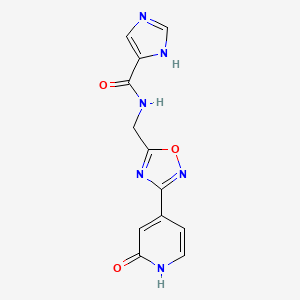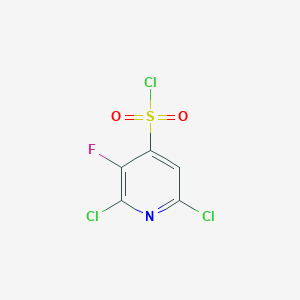
2,6-ジクロロ-3-フルオロピリジン-4-スルホニルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine and fluorine atoms on the pyridine ring, along with a sulfonyl chloride functional group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique reactivity and structural properties .
科学的研究の応用
2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: For the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the production of agrochemicals and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with sulfonyl chloride reagents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of 2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base like potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Amines, Alcohols, and Thiols: Resulting from nucleophilic substitution.
Sulfonic Acids and Sulfones: From oxidation reactions.
Coupled Products: From coupling reactions, forming complex organic molecules.
作用機序
The mechanism of action of 2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of pharmaceuticals and agrochemicals, where the compound acts as a key intermediate .
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 2,5-Difluoropyridine
- 4-Chloro-3-fluoropyridine
Uniqueness
2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with a sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
特性
IUPAC Name |
2,6-dichloro-3-fluoropyridine-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3FNO2S/c6-3-1-2(13(8,11)12)4(9)5(7)10-3/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACYSIAJRUUKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B2560930.png)
![4-[4-Chloro-2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2560933.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-3-carboxamide](/img/structure/B2560934.png)
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2560935.png)
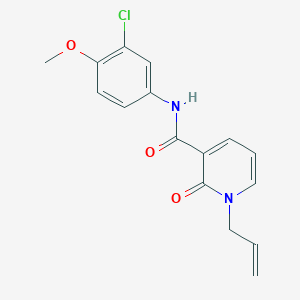
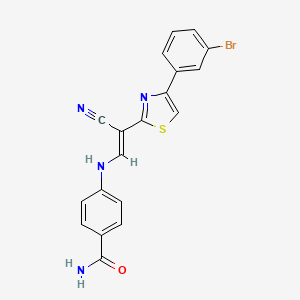
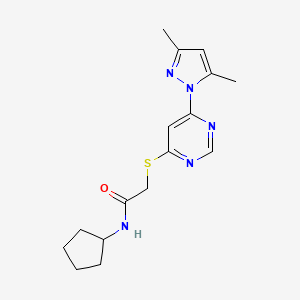
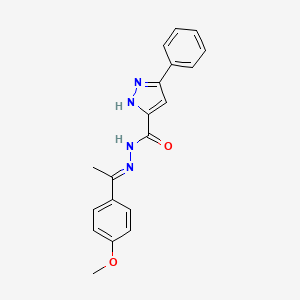
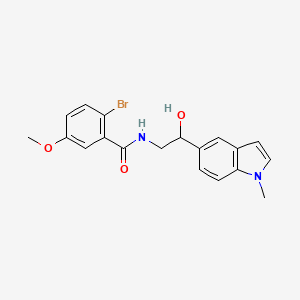
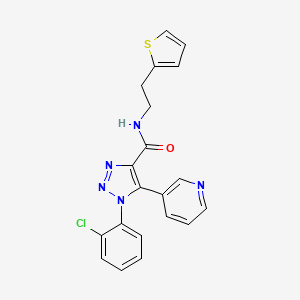
![N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2560947.png)
